molecular formula C10H16N2O4S3 B1670892 Dorzolamide CAS No. 120279-96-1

Dorzolamide

Cat. No.: B1670892
CAS No.: 120279-96-1
M. Wt: 324.4 g/mol
InChI Key: IAVUPMFITXYVAF-XPUUQOCRSA-N
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Mechanism of Action

Target of Action

Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . Its primary targets are the carbonic anhydrase II and IV enzymes located in the ciliary epithelium of the eye . These enzymes play a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

This compound works by reversibly inhibiting the carbonic anhydrase II and IV enzymes . This inhibition blocks the conversion of carbonic acid into bicarbonate ions, which in turn reduces fluid transport and decreases the production of aqueous humor . This leads to a reduction in intraocular pressure (IOP), which is the desired therapeutic effect .

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes by this compound disrupts the normal biochemical pathways in the eye. By blocking the conversion of carbonic acid into bicarbonate ions, it reduces the secretion of hydrogen ions at the renal tubule and increases the renal excretion of sodium, potassium, bicarbonate, and water . This results in a decrease in the production of aqueous humor, thereby reducing IOP .

Pharmacokinetics

After topical administration, this compound reaches systemic circulation where it accumulates in red blood cells (RBCs) during chronic dosing as a result of binding to CA-II . It is slowly metabolized to N-desethyl metabolite, which is less potent than the parent drug . The elimination half-life is very long, over 4 months, and elimination occurs via the urine as unchanged drug and metabolite . The duration of action is between 8 to 12 hours .

Result of Action

The primary molecular effect of this compound is the reduction of intraocular pressure. By inhibiting the carbonic anhydrase enzymes, it decreases the production of aqueous humor, leading to a decrease in IOP . This can help prevent nerve damage and loss of vision in patients with glaucoma .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and light. It is recommended to store this compound at a temperature between 15°C to 30°C (59°F to 86°F) and protect it from light . Additionally, systemic absorption of this compound can be reduced by using eyelid closure or nasolacrimal occlusion when applying the medication .

Safety and Hazards

Dorzolamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure . More detailed safety and hazard information can be found in its safety data sheet .

Future Directions

A study titled “Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future” discusses the future directions of this compound . The study reviews the key clinical attributes of preserved this compound/timolol fixed combination (DTFC) and the emerging potential of preservative-free (PF) DTFC .

Biochemical Analysis

Biochemical Properties

Dorzolamide works by inhibiting an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This enzyme is carbonic anhydrase II (CA-II), which is involved in the conversion of carbonic acid into bicarbonate, releasing a proton into solution . By blocking the function of carbonic anhydrase, this compound prevents the exchange of protons for sodium ions, which facilitates the production of aqueous humor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the production of aqueous humor, thereby lowering intraocular pressure . This can have a profound impact on cell function, particularly in the ciliary processes of the eye where the drug exerts its primary effect .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of carbonic anhydrase II . This enzyme is crucial for regulating ion balance and fluid pressure within the eyes . By inhibiting this enzyme, this compound disrupts the normal ion exchange processes, leading to a reduction in the production of aqueous humor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have both immediate and long-term effects. Its immediate effect is the reduction of intraocular pressure, which can be observed within a few hours of administration . Over the long term, this compound has been shown to maintain this reduction in intraocular pressure, demonstrating its stability and effectiveness over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At therapeutic concentrations, this compound effectively lowers intraocular pressure . At high doses, this compound may cause adverse effects, including electrolyte imbalance and potential central nervous system effects .

Metabolic Pathways

This compound is slowly metabolized to N-desethylthis compound, which has a less potent pharmacological activity on CA-II and some inhibitory effect on CA-I . This metabolite, like the parent drug, is also stored in red blood cells, where it binds to CA-I .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its binding to carbonic anhydrase in red blood cells . This allows this compound to be effectively delivered to the ciliary processes of the eye, where it exerts its primary effect .

Subcellular Localization

This compound primarily localizes to the ciliary processes of the eye, where it inhibits carbonic anhydrase II . This subcellular localization is crucial for this compound’s therapeutic effect, as it allows the drug to effectively reduce the production of aqueous humor and lower intraocular pressure .

Chemical Reactions Analysis

Types of Reactions: Dorzolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of sulfide to sulfone using hydrogen peroxide is a crucial step in its synthesis .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound hydrochloride, which is used in ophthalmic solutions .

Properties

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022960
Record name Dorzolamide
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.99e-01 g/L
Record name Dorzolamide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure.
Record name Dorzolamide
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CAS No.

120279-96-1
Record name Dorzolamide
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Record name Dorzolamide [INN:BAN]
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Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
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Record name Dorzolamide
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Record name DORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1
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Record name Dorzolamide
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Melting Point

283 - 285 °C
Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
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Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Dorzolamide Hydrochloride?

A1: this compound Hydrochloride, a topical carbonic anhydrase inhibitor (CAI), exerts its therapeutic effect by inhibiting the enzymatic activity of carbonic anhydrase, particularly carbonic anhydrase II (CA-II) [, , ]. This enzyme plays a crucial role in the formation of aqueous humor within the eye.

Q2: How does this compound Hydrochloride's inhibition of carbonic anhydrase lead to a reduction in intraocular pressure (IOP)?

A2: By inhibiting CA-II in the ciliary body, this compound Hydrochloride disrupts the normal production of bicarbonate ions, which are essential for aqueous humor formation []. This disruption ultimately leads to a decrease in the rate of aqueous humor production, effectively lowering IOP [, ].

Q3: Does this compound Hydrochloride exhibit any effects on ocular blood flow?

A3: Research suggests that this compound Hydrochloride acts as a ciliary vasodilator, increasing ciliary blood flow while having no significant effect on choroidal blood flow at the posterior pole in rabbits []. Studies in humans have also shown improvements in various hemodynamic parameters of intraocular and periocular vessels after topical this compound Hydrochloride administration, indicating potential benefits for ocular blood supply [].

Q4: What is the molecular formula and weight of this compound Hydrochloride?

A4: this compound Hydrochloride is represented by the molecular formula C10H16N2O4S3 · HCl, with a molecular weight of 360.9 g/mol.

Q5: How does the pH of this compound Hydrochloride eye drops affect its ocular delivery?

A6: this compound Hydrochloride is more effectively delivered into the eye from acidic solutions compared to neutral solutions []. While the marketed formulation (Trusopt®) has a pH of 5.6, increasing the pH to physiological levels significantly reduces local irritation []. This highlights the challenge in balancing drug delivery efficacy with patient comfort.

Q6: Does this compound Hydrochloride exhibit any catalytic properties?

A6: this compound Hydrochloride itself does not possess catalytic activity. Its therapeutic effect stems from its ability to inhibit the catalytic activity of the enzyme carbonic anhydrase.

Q7: How does the structure of this compound Hydrochloride contribute to its selectivity for CA-II over CA-I?

A8: While not explicitly stated in the provided papers, the higher affinity of this compound Hydrochloride for CA-II over CA-I [] suggests specific structural features contribute to this selectivity. This difference in affinity is crucial in minimizing systemic side effects associated with broader carbonic anhydrase inhibition.

Q8: What formulation strategies have been explored to improve the delivery and efficacy of this compound Hydrochloride?

A9: Researchers are exploring novel formulations, such as this compound Hydrochloride-loaded nanoliposomes [], to enhance drug delivery to the eye. These nanoliposomes demonstrate enhanced corneal permeation, potentially leading to a longer duration of action and reduced dosing frequency [, ].

Q9: How is this compound Hydrochloride absorbed and distributed in the body?

A10: When administered topically to the eye, this compound Hydrochloride exhibits minimal systemic absorption []. This localized delivery is crucial for reducing the risk of systemic side effects associated with oral CAIs.

Q10: What is the primary route of elimination for this compound Hydrochloride?

A11: Following topical administration, this compound Hydrochloride is primarily eliminated unchanged in the urine [].

Q11: How does the pharmacokinetic profile of this compound Hydrochloride compare to that of oral CAIs?

A12: Unlike oral CAIs that achieve significant plasma concentrations, topical this compound Hydrochloride results in plasma levels below the detection limit (5 ng/ml) even at steady state []. This difference is key to its improved safety profile compared to oral CAIs.

Q12: Does the pharmacokinetic profile of this compound Hydrochloride change when administered in combination with other ocular hypotensive agents?

A13: While this compound Hydrochloride is generally well-tolerated, studies have reported that the incidence of ocular discomfort, such as burning and stinging upon instillation, is significantly higher when it's combined with Timolol compared to its use as monotherapy or compared to Brinzolamide/Timolol fixed combination [, ].

Q13: Are there any known factors that could affect the pharmacokinetics of this compound Hydrochloride?

A14: Research suggests that the pharmacokinetics of this compound Hydrochloride, particularly its distribution within red blood cells, might be affected by factors such as dosage and the presence of its N-deethylated metabolite []. Further research is needed to fully understand the clinical implications of these interactions.

Q14: How does the long-term use of this compound Hydrochloride impact its safety and efficacy?

A15: Studies indicate that this compound Hydrochloride remains well-tolerated for up to two years, both as monotherapy and in combination with other agents like Timolol and/or Pilocarpine []. Importantly, the frequency of drug-related adverse events appears to decrease after the first year of treatment [], suggesting potential long-term benefits.

Q15: How does the IOP-lowering effect of topical this compound Hydrochloride compare to that of oral acetazolamide?

A16: Clinical studies have shown that topical 2% this compound Hydrochloride, while effective, is not as potent as systemically administered acetazolamide in reducing aqueous humor flow and lowering IOP [].

Q16: Does this compound Hydrochloride provide additional IOP lowering when added to a treatment regimen already containing Timolol?

A17: Research suggests that adding this compound Hydrochloride to Timolol therapy can provide additional IOP reduction, particularly during the nighttime, and lead to lower IOP fluctuations over a 24-hour period [, ]. This highlights the potential of combination therapy for more comprehensive IOP control.

Q17: Are there any reported side effects associated with the topical use of this compound Hydrochloride?

A19: While generally well-tolerated, this compound Hydrochloride has been associated with local ocular side effects such as burning, stinging, and bitter taste [, , ].

Q18: How does the binding of this compound Hydrochloride and its metabolite to erythrocytes impact its ocular availability?

A21: Both this compound Hydrochloride and its N-deethylated metabolite exhibit binding to erythrocytes, primarily to carbonic anhydrase enzymes [, ]. This binding, while contributing to the drug's long duration of action, also influences its ocular availability and overall pharmacokinetic profile.

Q19: What methods are commonly employed to assess the effects of this compound Hydrochloride on aqueous humor dynamics?

A22: Researchers use techniques such as fluorophotometry to measure aqueous humor flow rate and assess the drug's impact on aqueous humor dynamics [, , ]. This allows for a direct evaluation of this compound Hydrochloride's effect on a key factor contributing to IOP.

Q20: Does this compound Hydrochloride exhibit any specific solubility or dissolution challenges in its formulation?

A23: While the research papers don't delve into specific solubility issues, the development of this compound Hydrochloride as a topical medication involved a focus on ensuring adequate water and solvent solubility for optimal corneal penetration [].

Q21: What are the alternatives to this compound Hydrochloride for treating glaucoma?

A24: Several alternative medications are available for glaucoma management, including other topical CAIs like Brinzolamide, prostaglandin analogs like Latanoprost and Travoprost, beta-blockers like Timolol, and alpha-agonists like Brimonidine [, , , , , , ]. The choice of therapy depends on individual patient factors and treatment goals.

Q22: What were the key milestones in the development of topical carbonic anhydrase inhibitors like this compound Hydrochloride?

A25: The development of this compound Hydrochloride represents a significant milestone in glaucoma treatment, offering a topical alternative to oral CAIs like acetazolamide, which are often associated with systemic side effects [, , ].

Q23: How has the research on this compound Hydrochloride contributed to a better understanding of ocular physiology and pharmacology?

A26: The research on this compound Hydrochloride has advanced our understanding of the role of carbonic anhydrase in aqueous humor dynamics and ocular blood flow [, , ]. This knowledge is crucial for developing new and improved therapies for glaucoma and other ocular diseases.

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